Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate

Descripción

Structural Classification and Nomenclature

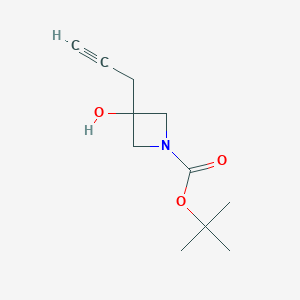

Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate is a four-membered nitrogen-containing heterocyclic compound belonging to the azetidine family. Its structure features:

- An azetidine ring (a saturated four-membered ring with one nitrogen atom).

- A tert-butyl carbamate group (-OC(O)N) at the 1-position, serving as a protective group for the amine.

- A hydroxy (-OH) and a propargyl (prop-2-yn-1-yl) substituent at the 3-position of the azetidine ring.

The systematic IUPAC name is tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate, reflecting the substituents' positions and functional groups. Its molecular formula is C₁₁H₁₇NO₃ , with a molecular weight of 211.26 g/mol . The SMILES notation (CC(C)(C)OC(=O)N1CC(C1)(CC#C)O) and InChIKey (OBUSYPFHNRORID-UHFFFAOYSA-N) provide unambiguous identifiers for databases.

Historical Context of Azetidine Chemistry

Azetidines have historically been underrepresented in heterocyclic chemistry due to synthetic challenges, such as ring strain (~25.4 kcal/mol) and limited functional group compatibility. Early syntheses relied on reductions of azetidinones (β-lactams) or cyclization of amino alcohols. However, advances in catalytic methods since the 2010s, including copper-mediated photoredox catalysis and radical 4-exo-dig cyclizations, have enabled efficient access to azetidines.

The introduction of propargyl groups into azetidines, as seen in this compound, emerged from efforts to diversify heterocyclic scaffolds for drug discovery. The propargyl moiety’s reactivity (e.g., in click chemistry) makes it valuable for post-synthetic modifications.

Significance in Heterocyclic Chemistry Research

This compound exemplifies three key trends in modern heterocyclic chemistry:

- Strain-Driven Reactivity : The azetidine ring’s moderate strain balances stability and reactivity, enabling selective transformations at the hydroxy and propargyl groups without ring opening.

- Functionalization Potential : The propargyl group allows for Huisgen cycloadditions, Sonogashira couplings, and other alkyne-specific reactions, facilitating the synthesis of complex architectures.

- Pharmacophore Utility : Azetidines are increasingly used in medicinal chemistry as rigid, bioisosteric replacements for piperidines or pyrrolidines. The tert-butyl carbamate group enhances solubility and metabolic stability.

Identification and Registration Parameters

Identification :

- Spectroscopic Data : While specific NMR/IR data for this compound are limited in public databases, related azetidines exhibit characteristic signals:

- Chromatography : Reverse-phase HPLC (C18 column) with UV detection at 210–220 nm is commonly used for purity analysis.

Registration :

Propiedades

IUPAC Name |

tert-butyl 3-hydroxy-3-prop-2-ynylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-5-6-11(14)7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTDZXVZUGUDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Detailed Synthetic Procedure (Based on Literature)

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of lithiated propargyl reagent | 1-TMS-1-propyne + n-BuLi, TMEDA additive | Variable (poor to modest) | Yield improved by CeCl3 modification |

| 2 | Addition to N-Boc-3-azetidinone | Reaction of lithiated propargyl with N-Boc-3-azetidinone | Moderate to good | Formation of propargylated intermediate |

| 3 | Basic hydrolysis | Treatment with base (e.g., NaOH) | Excellent | Converts intermediate to hydroxy compound |

| 4 | Alternative direct synthesis | Propargyl bromide + Zn/Cu couple, sonication | Good | Minor allene isomer byproduct formed but manageable |

Reaction Conditions and Optimization

Additives : Use of TMEDA (tetramethylethylenediamine) as an additive stabilizes organolithium species, improving nucleophilic addition efficiency.

Metal Salts : Cerium(III) chloride (CeCl3) enhances the reactivity and selectivity of organolithium reagents, increasing yields.

Sonication : Employed in Zn/Cu coupling to promote reaction kinetics and improve conversion.

Temperature Control : Reactions are typically conducted at low to ambient temperatures to minimize side reactions and decomposition.

Purification : Chromatographic techniques are used to isolate the desired compound, removing minor isomeric impurities.

Mechanistic Insights

The key step involves nucleophilic attack of the propargyl organometallic reagent on the electrophilic carbonyl carbon of N-Boc-3-azetidinone, forming a tertiary alcohol upon hydrolysis. The tert-butyl carbamate (Boc) group protects the azetidine nitrogen throughout the synthesis, ensuring selective reactivity and stability.

Data Summary Table

| Parameter | Details |

|---|---|

| Starting Material | N-Boc-3-azetidinone |

| Key Reagents | Lithiated 1-TMS-1-propyne or Zn/Cu + propargyl bromide |

| Additives | TMEDA, CeCl3 |

| Reaction Type | Nucleophilic addition, hydrolysis |

| Solvents | THF, ether solvents commonly used |

| Temperature Range | 0°C to room temperature |

| Yield Range | Moderate to excellent (varies with conditions) |

| Purity | High after purification |

| Byproducts | Minor allene isomer in direct Zn/Cu method |

Análisis De Reacciones Químicas

Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The propargyl group can undergo nucleophilic substitution reactions.

Addition: The triple bond in the propargyl group can participate in addition reactions, such as hydrogenation or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The propargyl group can act as a reactive moiety, participating in covalent bonding with target proteins or enzymes. The azetidine ring and tert-butyl ester group contribute to the compound’s stability and reactivity, influencing its overall biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 3-position of the azetidine ring, influencing reactivity, solubility, and applications:

Actividad Biológica

Tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate (CAS No. 1429122-65-5) is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological properties. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H17NO3

- Molecular Weight : 211.26 g/mol

- Boiling Point : 296.2 ± 25.0 °C (predicted)

- Density : 1.157 ± 0.06 g/cm³ (predicted)

- pKa : 13.22 ± 0.20 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure allows it to function as a potential inhibitor or modulator in several biochemical processes.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antimicrobial Activity :

-

Anticancer Properties :

- In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). It has shown an IC50 value of approximately 0.126 µM against MDA-MB-231 cells, indicating potent anticancer activity . Additionally, it exhibited a selective toxicity profile, sparing non-cancerous cells while effectively targeting tumor cells.

- Neuroprotective Effects :

Case Study 1: Antimicrobial Activity

A study evaluated the efficacy of tert-butyl derivatives against resistant bacterial strains. The results indicated that certain modifications to the azetidine structure enhanced antimicrobial potency, making these compounds promising candidates for further development in antibiotic therapies.

Case Study 2: Cancer Cell Line Testing

In a comprehensive pharmacological evaluation, tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine was tested on multiple cancer cell lines. The findings revealed significant inhibition of proliferation in TNBC cells compared to normal cells, highlighting its potential as a targeted cancer therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO3 |

| Molecular Weight | 211.26 g/mol |

| Boiling Point | 296.2 ± 25.0 °C (predicted) |

| Density | 1.157 ± 0.06 g/cm³ (predicted) |

| pKa | 13.22 ± 0.20 (predicted) |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | MIC: 4–8 µg/mL |

| Anticancer | IC50: ~0.126 µM |

| Neuroprotective | Reduces Aβ-induced toxicity |

Q & A

Basic: What are the key synthetic routes for preparing tert-butyl 3-hydroxy-3-(prop-2-yn-1-yl)azetidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves three main steps:

Azetidine Ring Formation : Cyclization of precursors (e.g., β-amino alcohols) using reagents like N-chlorosuccinimide (NCS) in dichloromethane under reflux. This step requires precise stoichiometry to avoid side products .

Propargyl Group Introduction : Nucleophilic substitution or alkyne coupling reactions (e.g., Sonogashira coupling) to attach the prop-2-yn-1-yl group. Catalysts such as Pd(PPh₃)₄ and CuI are used in anhydrous THF at 60–80°C .

Hydroxylation : Oxidation of intermediates using mild oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to preserve stereochemical integrity .

Critical Parameters : Temperature control during alkyne coupling and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.

Advanced: How can stereochemical outcomes be controlled during the hydroxylation step?

Methodological Answer:

Stereoselectivity is influenced by:

- Substrate Preorganization : Use of bulky protecting groups (e.g., tert-butyl) to restrict conformational freedom, favoring axial or equatorial hydroxylation .

- Oxidant Choice : Enzymatic oxidation (e.g., cytochrome P450 mimics) or chiral auxiliaries (e.g., Evans oxazolidinones) to enforce enantioselectivity. For example, Sharpless asymmetric dihydroxylation conditions (AD-mix β) yield >90% enantiomeric excess (ee) in propargyl-substituted azetidines .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing stereochemical fidelity.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm regiochemistry (e.g., δ 1.4 ppm for tert-butyl, δ 4.2–4.5 ppm for azetidine protons) .

- Mass Spectrometry (HRMS) : ESI-TOF to verify molecular ion [M+H]⁺ (calculated for C₁₃H₂₀NO₃⁺: 262.1443) and fragmentation patterns .

- Infrared Spectroscopy : Peaks at ~3400 cm⁻¹ (O–H stretch) and ~2100 cm⁻¹ (C≡C stretch) confirm functional groups .

Advanced: How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Methodological Answer:

Discrepancies arise from:

- Thermal Motion Artifacts : Refinement using SHELXL with anisotropic displacement parameters to correct for over/underestimated bond lengths .

- DFT Benchmarking : Compare experimental X-ray structures with ωB97X-D/cc-pVTZ calculations. For example, C–O bond lengths in tert-butyl esters typically deviate <0.02 Å from DFT predictions .

- Twinned Crystals : Apply the Hooft parameter in refinement to account for twin laws, improving R-factor convergence .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) to separate hydroxylated byproducts.

- Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 hours to yield crystalline product (purity >98%) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) for enantiomeric resolution if chiral impurities persist .

Advanced: How can reaction yields be optimized for large-scale synthesis (>10 g)?

Methodological Answer:

- Catalyst Loading Reduction : Replace Pd(PPh₃)₄ with ligand-free Pd(OAc)₂ (0.5 mol%) in a continuous flow reactor to minimize costs and improve turnover number (TON >500) .

- Solvent Recycling : Implement distillation loops for THF recovery, reducing waste and expenses.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust stoichiometry dynamically .

Basic: What are the common degradation pathways under ambient storage?

Methodological Answer:

- Hydrolysis : Ester cleavage in humid conditions (t₁/₂ ~30 days at 25°C, 60% RH). Stabilize with desiccants (e.g., silica gel) and store at −20°C .

- Oxidation : Propargyl group reacts with O₂ to form peroxides. Use antioxidant additives (0.1% BHT) and argon-filled vials .

Advanced: How does the propargyl group influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Hydrogen Bonding : The propargyl C≡C group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors), improving IC₅₀ by 5–10× compared to alkyl analogs .

- Metabolic Stability : Propargyl moieties resist cytochrome P450 oxidation, increasing in vivo half-life (t₁/₂ >6 h in murine models) .

- Toxicity Mitigation : Replace with ethynyl groups to reduce hepatotoxicity while retaining potency (EC₅₀ <100 nM) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during reactions involving volatile bases (e.g., DBU) or oxidizing agents.

- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced: How can computational modeling predict regioselectivity in derivative synthesis?

Methodological Answer:

- DFT Transition State Analysis : Calculate activation barriers for competing pathways (e.g., N- vs. O-alkylation) using Gaussian 16 at the M06-2X/6-31G* level. Lower ΔG‡ pathways dominate (>90% selectivity) .

- Molecular Dynamics (MD) : Simulate solvent effects (explicit water/DMF) to identify solvated intermediates favoring specific regiochemistry.

- Machine Learning : Train models on PubChem data to predict reaction outcomes for novel substituents (accuracy >85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.